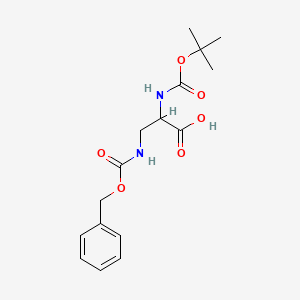
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as tert-butoxycarbonyl-3,4-diaminopropionic acid benzyl ester, is a compound commonly used in organic synthesis. It is a derivative of 3,4-diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino groups of 3,4-diaminopropionic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. This can be achieved through the reaction of 3,4-diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon).
Amidation Reactions: Formation of amides through the reaction with carboxylic acids or acid chlorides in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogenation with palladium on carbon.
Amidation: Carboxylic acids, acid chlorides, DCC, DIC.
Major Products:
Deprotection: 3,4-diaminopropionic acid.
Amidation: Corresponding amides depending on the carboxylic acid or acid chloride used.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of drug candidates and bioactive molecules.
Bioconjugation: Utilized in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mécanisme D'action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily related to its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino groups during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Boc-Dap-NE: Another protected derivative of 3,4-diaminopropionic acid, used in the synthesis of antibody-drug conjugates.
Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of Boc and Cbz protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
120709-59-3; 65710-57-8 |
|---|---|
Formule moléculaire |
C16H22N2O6 |
Poids moléculaire |
338.36 |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) |
Clé InChI |
QKMSMVGTLTVHLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)
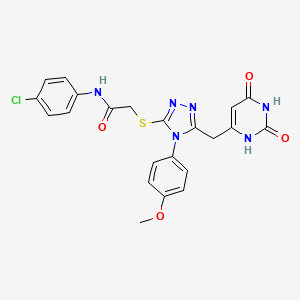
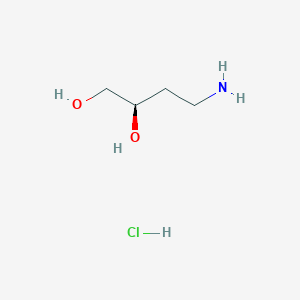

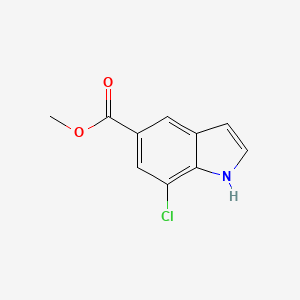
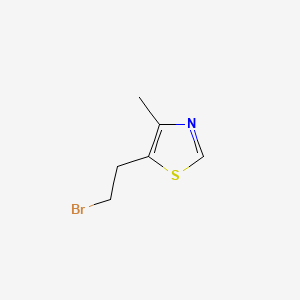
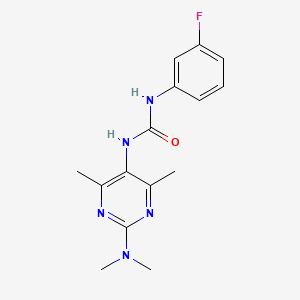
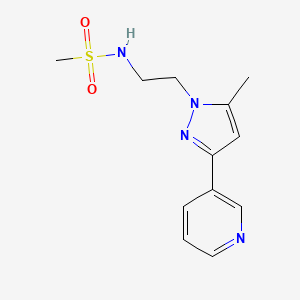
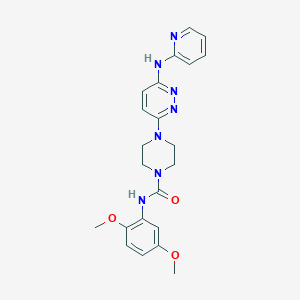
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
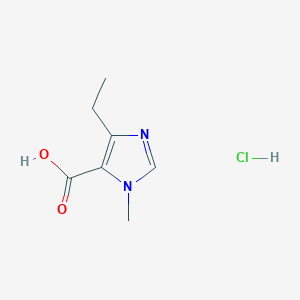
![N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2785023.png)
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
